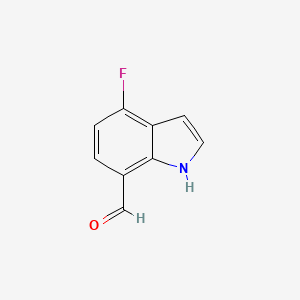

4-fluoro-1H-indole-7-carbaldehyde

Description

Properties

IUPAC Name |

4-fluoro-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKVWJLEQVSXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594371 | |

| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389628-19-7 | |

| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Importance of Fluorinated Indole Scaffolds

An In-Depth Technical Guide: 4-Fluoro-1H-indole-7-carbaldehyde: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary: 4-Fluoro-1H-indole-7-carbaldehyde represents a highly specific and valuable heterocyclic building block for drug discovery and chemical biology. While detailed public data on this exact isomer is limited, this guide provides a comprehensive technical overview by analyzing its core structural components: the indole-7-carbaldehyde scaffold and the strategic 4-fluoro substituent. We will explore its predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and its significant potential in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated indole scaffolds.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom onto this scaffold is a widely employed strategy to modulate a molecule's biological and physical properties.[1][2] The judicious placement of fluorine can profoundly influence:

-

Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[1][3]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, leading to more potent interactions with biological targets through modified hydrogen bonding or dipole interactions.[1]

-

Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][3]

-

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH.[3]

The aldehyde functionality at the 7-position further enhances the synthetic utility of this molecule, providing a reactive handle for diversification and the construction of complex molecular architectures.

Physicochemical and Structural Properties

While experimental data for 4-fluoro-1H-indole-7-carbaldehyde is not widely published, we can deduce its core properties based on its structure and related analogues.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆FNO | Calculated |

| Molecular Weight | 163.15 g/mol | Calculated |

| Appearance | Predicted: Off-white to yellow solid | Analogy to isomers[4] |

| IUPAC Name | 4-fluoro-1H-indole-7-carbaldehyde | IUPAC Nomenclature |

Structural Analysis

The molecule consists of a bicyclic indole core with a fluorine atom at position 4 of the benzene ring and a carbaldehyde (formyl) group at position 7. The fluorine atom exerts a strong inductive electron-withdrawing effect, while the aldehyde group is also electron-withdrawing. These features influence the reactivity of the entire indole system.

Caption: Proposed high-level synthetic workflow.

Experimental Protocol: Vilsmeier-Haack Formylation (Conceptual)

This protocol is conceptual, based on established methods for indole synthesis. [5]

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

-

Reaction: Dissolve the precursor, 4-fluoroindole, in DMF. Slowly add the prepared Vilsmeier reagent to the solution at 0°C.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 80-90°C for several hours to drive the formylation at the C7 position.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., NaOH or Na₂CO₃) until a precipitate forms.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Core Reactivity

-

Aldehyde Group: The aldehyde at C7 is a versatile handle for transformations such as reductive amination to form amines, oxidation to a carboxylic acid,[6] Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems.

-

Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-acylation. [7][8]* Aromatic Ring: The electron-deficient nature of the fluorinated benzene ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, although such reactions are less common than electrophilic substitution on the pyrrole ring of standard indoles.

Spectroscopic Characterization (Predicted)

The structural identity of 4-fluoro-1H-indole-7-carbaldehyde can be confirmed using standard spectroscopic techniques. The expected data, extrapolated from known indole derivatives, are summarized below. [1][9][10]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aldehyde Proton (CHO): A singlet at ~10.0 ppm. Indole N-H: A broad singlet at >11.0 ppm (in DMSO-d₆). Aromatic Protons: Signals in the 7.0-8.0 ppm range, showing characteristic coupling patterns influenced by both the adjacent protons and through-space coupling to the fluorine atom. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the 180-190 ppm range. Fluorinated Carbon (C4): A doublet with a large one-bond C-F coupling constant (¹JCF) around 240-250 Hz, with a chemical shift in the 155-165 ppm range. [1]Other Aromatic Carbons: Signals between 110-140 ppm, with smaller two- and three-bond C-F couplings observable. |

| FT-IR | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. C-F Stretch: An absorption in the 1000-1200 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 163.15. Key Fragments: Loss of CO (M-28) and HCN (M-27) are characteristic fragmentation pathways for indole derivatives. |

Applications in Research and Drug Development

Given the established roles of related molecules, 4-fluoro-1H-indole-7-carbaldehyde is a prime candidate for use as a key intermediate in the synthesis of:

-

Pharmaceutical Agents: Its structure is suitable for developing agents targeting neurological disorders, cancers, and inflammatory diseases. [4][11]The fluorinated indole motif is present in various kinase inhibitors and other targeted therapies.

-

Fluorescent Probes: The indole scaffold is inherently fluorescent. Modifications via the aldehyde group can be used to create sophisticated probes for bioimaging and diagnostics. [4]* Agrochemicals: The bioactivity of indole derivatives extends to agrochemicals, where they can be used to develop novel pesticides and herbicides. [4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from related indole-carboxaldehydes should be used to guide handling procedures. [12][13]

-

Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. [13][14][15]May cause respiratory irritation. [12]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [16][17]Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. [16]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde. [14]

References

- Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.

- Santa Cruz Biotechnology, Inc. (2025, October 6).

- Thermo Fisher Scientific. (2010, October 29).

- Carl ROTH GmbH + Co. KG. (2023, October 2).

- Fisher Scientific. (2025, December 20). Safety Data Sheet for 1-Methyl-1H-indole-7-carbaldehyde.

- Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Methyl-1H-indole-3-carboxaldehyde.

- Chemcasts. (n.d.). Indole-7-carboxaldehyde Properties vs Temperature.

- National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for CID 154728537, 7-Bromo-4-fluoro-1H-indole-2-carbaldehyde.

- Benchchem. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.

- LookChem. (n.d.). Cas 603306-52-1, 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE.

- J&K Scientific. (n.d.). 4-Fluoro-1H-indole-7-carboxylic acid.

- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- ChemicalBook. (n.d.). 4-FLUORO-1H-INDOLE-3-CARBALDEHYDE synthesis.

- ChemicalBook. (2025, July 24). 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE.

- Ossila. (n.d.). 4-Fluoroindole.

- BLDpharm. (n.d.). 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde.

- Appchem. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.

- Organic Syntheses. (n.d.). Indole-3-aldehyde.

- ChemUniverse. (n.d.). 4-FLUORO-1H-INDOLE-3-CARBALDEHYDE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734629, Indole-7-carboxaldehyde.

- Chemcasts. (n.d.). Thermophysical Properties of indole-7-carboxaldehyde.

- Salter, R., & Zhou, Y. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8363-8406.

- Abdel-Ghaffar, A. M., et al. (2021).

- Der Pharma Chemica. (n.d.).

- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- BLDpharm. (n.d.). 5-Fluoro-1H-indole-7-carbaldehyde.

- ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- MedChemExpress. (n.d.). 4-Hydroxy-1H-indole-3-carbaldehyde.

- Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jk-sci.com [jk-sci.com]

- 7. ossila.com [ossila.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cas 603306-52-1,5-FLUORO-1H-INDOLE-7-CARBALDEHYDE | lookchem [lookchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

4-fluoro-1H-indole-7-carbaldehyde CAS number and structure

An In-Depth Technical Guide to 4-Fluoro-1H-indole-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1H-indole-7-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and a reactive carbaldehyde group on the indole scaffold makes it a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This document details its chemical identity, structural features, physicochemical properties, and discusses potential synthetic pathways. Furthermore, it explores the rationale behind its use in drug discovery, drawing on the established impact of fluorine substitution on pharmacokinetic and pharmacodynamic profiles. Safety considerations and handling protocols are also addressed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom into this scaffold is a widely employed strategy to modulate a molecule's biological and physicochemical properties.[1] Fluorine's high electronegativity can alter the electron distribution within the indole ring, influencing its reactivity and binding interactions with biological targets.[2]

Key advantages of incorporating fluorine in drug design include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.[1][2]

-

Modulated Lipophilicity: Fluorine substitution can increase a compound's lipophilicity, potentially enhancing membrane permeability and tissue penetration.[3]

-

Improved Binding Affinity: The unique electronic properties of fluorine can lead to more favorable interactions with protein targets, thereby increasing therapeutic efficacy.[2][3]

4-Fluoro-1H-indole-7-carbaldehyde combines these benefits with the synthetic versatility of an aldehyde functional group. The aldehyde at the C7 position serves as a crucial chemical handle for a variety of transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions, enabling the construction of diverse molecular libraries for drug discovery and materials science applications.

Core Compound Identification and Structure

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-Fluoro-1H-indole-7-carbaldehyde |

| Synonyms | 4-Fluoro-1H-indole-7-carboxaldehyde |

| CAS Number | 389628-19-7[4] |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

Chemical Structure

The structure of 4-fluoro-1H-indole-7-carbaldehyde consists of a bicyclic indole core, with a fluorine atom substituted at the C4 position of the benzene ring and a carbaldehyde (formyl) group at the C7 position.

Figure 1. 2D structure of 4-fluoro-1H-indole-7-carbaldehyde.

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | Likely an off-white to yellow crystalline solid | Based on isomers like 4-fluoro-1H-indole-3-carbaldehyde.[5] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, THF, CH₂Cl₂) | Typical for small, moderately polar organic molecules. |

| ¹H NMR | Aromatic protons (δ 7-8 ppm), aldehyde proton (δ ~10 ppm), N-H proton (broad singlet, δ >10 ppm) | The aldehyde proton is highly deshielded. Aromatic signals will show coupling to fluorine. |

| ¹³C NMR | Carbonyl carbon (δ 180-190 ppm), C-F carbon (large ¹JCF coupling, δ 155-165 ppm) | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.[2] |

| Mass Spec. | M+ peak at m/z = 163.04 | Corresponding to the molecular formula C₉H₆FNO. |

Synthesis Methodologies

The synthesis of 4-fluoro-1H-indole-7-carbaldehyde is not explicitly detailed in readily available literature. However, logical synthetic routes can be proposed based on established indole syntheses and methods for introducing the required functional groups. A plausible approach involves the construction of the indole ring from a suitably substituted benzene precursor.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a substituted nitrobenzene, a common strategy for indole synthesis.

Figure 2. Retrosynthetic analysis for 4-fluoro-1H-indole-7-carbaldehyde.

Exemplary Synthetic Protocol (Hypothetical)

A potential synthetic route could adapt methodologies used for related isomers, such as the synthesis of 5-fluoro-1H-indole-7-carbaldehyde.[6] This involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent, followed by reductive cyclization.

Step 1: Synthesis of 2-Dibutoxymethyl-3-fluoro-1-nitrobenzene

-

Rationale: Protection of the future aldehyde group and introduction of the necessary substituents on the benzene ring.

-

Procedure:

-

Start with 3-fluoro-2-methyl-1-nitrobenzene.

-

Brominate the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form 2-(bromomethyl)-3-fluoro-1-nitrobenzene.

-

React the brominated intermediate with sodium butoxide in butanol to form the dibutoxymethyl acetal.

-

Step 2: Reductive Cyclization to form the Indole Ring

-

Rationale: The Bartoli indole synthesis or a related reductive cyclization is a powerful method for forming indoles from ortho-substituted nitroarenes.

-

Procedure:

-

Dissolve the acetal-protected nitrobenzene from Step 1 in an anhydrous solvent like THF and cool to -78 °C.

-

Slowly add three equivalents of vinylmagnesium bromide. The reaction proceeds through the addition of the Grignard reagent to the nitro group, which initiates the cyclization process.[6]

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Treat the crude product with aqueous acid (e.g., 0.5N HCl) to hydrolyze the acetal and reveal the aldehyde functionality.[6]

-

Purify the final product, 4-fluoro-1H-indole-7-carbaldehyde, using column chromatography.

-

Figure 3. Proposed workflow for the synthesis of the target compound.

Applications in Research and Drug Discovery

As a functionalized building block, 4-fluoro-1H-indole-7-carbaldehyde is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.[7] The aldehyde group is a versatile handle for diversification.

Key Chemical Transformations

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines. This is one of the most powerful methods for introducing diversity and building potential pharmacophores.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon chain extension.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be used in amide bond formation.

-

Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Therapeutic Areas of Interest

While specific targets for this compound are not defined, fluorinated indoles are explored across numerous therapeutic areas, including:

-

Oncology: As scaffolds for kinase inhibitors and other anti-cancer agents.

-

Neurology: As intermediates for compounds targeting receptors and enzymes in the central nervous system.[5]

-

Infectious Diseases: As core structures for antiviral and antibacterial agents.

The 4-fluoro substitution pattern is particularly interesting for its potential to block a site of metabolism and enhance CNS penetration.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-fluoro-1H-indole-7-carbaldehyde.

-

Hazard Identification: The specific toxicology is not established. However, based on related structures, it should be treated as harmful if swallowed and a potential skin and eye irritant.[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[4]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date information.[4]

Conclusion

4-Fluoro-1H-indole-7-carbaldehyde is a strategically designed chemical building block with high potential for application in drug discovery and organic synthesis. Its unique combination of a fluorinated indole core and a versatile aldehyde handle provides chemists with a powerful tool for creating novel molecules with tailored properties. While detailed experimental data on this specific compound remains limited, its synthesis and reactivity can be confidently predicted from the well-established chemistry of its constituent parts. As the demand for sophisticated, metabolically stable, and potent therapeutic agents grows, the utility of such fluorinated intermediates is set to increase, making 4-fluoro-1H-indole-7-carbaldehyde a compound of considerable interest to the scientific community.

References

-

Lookchem. (n.d.). Cas 603306-52-1, 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

-

MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubChem. (n.d.). Indole-7-carboxaldehyde | C9H7NO | CID 2734629. Retrieved from [Link]

-

Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

Executive Summary

4-Fluoro-1H-indole-7-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, offering a unique substitution pattern for the development of novel therapeutic agents and chemical probes.[1] The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the C7-aldehyde provides a versatile handle for further chemical elaboration.[2] However, the synthesis of this specific isomer is non-trivial due to the inherent electronic properties of the indole scaffold, which overwhelmingly favor electrophilic substitution at the C3 position. This guide details a robust and regioselective synthetic strategy that circumvents this challenge by employing a directed ortho-metalation (DoM) approach. We first outline the reliable synthesis of the 4-fluoroindole precursor, followed by a detailed, three-step sequence involving nitrogen protection, directed C7-lithiation and formylation, and final deprotection to yield the target compound with high fidelity.

Introduction: The Synthetic Challenge

The indole nucleus is a cornerstone in pharmaceutical research, forming the core of numerous approved drugs.[3][4] Fluorination is a widely adopted strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[2][5] Consequently, fluorinated indoles are of significant interest. While methods for synthesizing various fluorinated indoles and indole-3-carbaldehydes are established[6][7], the regioselective synthesis of the 7-formylated isomer presents a significant hurdle.

Standard formylation methods, such as the Vilsmeier-Haack reaction, invariably lead to substitution at the electron-rich C3 position of the indole ring.[6] Accessing the C7 position requires a more nuanced strategy that can override the natural reactivity of the heterocycle. This guide provides a field-proven, logical approach to achieve this specific functionalization, empowering researchers to confidently produce 4-fluoro-1H-indole-7-carbaldehyde for their discovery programs.

Retrosynthetic Strategy

Our strategy hinges on disconnecting the target molecule at the C7-formyl bond. This leads back to a C7-metalated 4-fluoroindole intermediate, which can be accessed from a suitably N-protected 4-fluoroindole scaffold. This precursor itself is synthesized from commercially available starting materials. This multi-step, logic-driven approach ensures high regioselectivity, which is unattainable through direct formylation.

Caption: Retrosynthetic analysis of 4-fluoro-1H-indole-7-carbaldehyde.

Part I: Synthesis of the 4-Fluoro-1H-indole Core

A reliable method for synthesizing the 4-fluoroindole scaffold is paramount. The Leimgruber-Batcho indole synthesis provides an efficient route from 2-fluoro-6-nitrotoluene, a commercially available starting material. This two-step process involves condensation with a dimethylformamide acetal followed by reductive cyclization.[8][9]

Experimental Protocol: Synthesis of 4-Fluoro-1H-indole

Step A: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a 250 mL round-bottom flask, add 2-fluoro-6-nitrotoluene (15.5 g, 100 mmol) and dimethylformamide (DMF, 75 mL).

-

Stir the solution and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (23.8 g, 200 mmol, 2.0 equiv.).

-

Equip the flask with a reflux condenser and heat the mixture to 120 °C for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude dark oil or solid is the enamine intermediate. This intermediate is often carried forward without further purification.

Step B: Reductive Cyclization to 4-Fluoro-1H-indole

-

Dissolve the crude enamine intermediate from Step A in a mixture of methanol (150 mL) and ethyl acetate (50 mL).

-

Carefully add Palladium on carbon (10% w/w, ~1.5 g) to the solution.

-

Subject the mixture to hydrogenation (H₂ atmosphere, typically 50 psi) in a Parr shaker or similar apparatus at room temperature for 12 hours.

-

Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-1H-indole as a solid.

| Parameter | Expected Value |

| Overall Yield | 70-85% |

| Appearance | White to light brown crystalline solid |

| ¹H NMR (CDCl₃) | Consistent with literature values.[10] |

| ¹³C NMR (CDCl₃) | Consistent with literature values.[10] |

Part II: Regioselective C7-Formylation

With the 4-fluoroindole core in hand, the key C7-formylation is achieved through a directed ortho-metalation (DoM) strategy. This process involves three critical steps: protection of the indole nitrogen, regioselective deprotonation at C7, and trapping the resulting anion with a formylating agent.

Caption: Workflow for the directed ortho-metalation and formylation of 4-fluoroindole.

Causality Behind Experimental Choices

-

N-Protection: The indole N-H is acidic and must be protected to prevent it from being deprotonated by the strong base. The protecting group (PG) is not merely a placeholder; it serves as the directing group. A bulky group like pivaloyl (Piv) is ideal. It coordinates with the lithium cation of the organolithium base, holding it in proximity to the C7-proton and facilitating its abstraction over other protons on the ring.

-

Directed Lithiation: A strong, sterically hindered base like sec-butyllithium (s-BuLi) is used in conjunction with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA chelates the lithium ion, increasing the basicity of the s-butyl anion and accelerating the deprotonation. The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions, such as decomposition or rearrangement of the highly reactive organolithium intermediate.

-

Formylation & Deprotection: Anhydrous N,N-dimethylformamide (DMF) serves as a robust and inexpensive "C1" electrophile to install the formyl group. The final deprotection step under mild basic conditions (e.g., potassium carbonate in methanol) removes the pivaloyl group to furnish the target product.

Experimental Protocol: C7-Formylation

Step C: N-Pivaloyl Protection of 4-Fluoro-1H-indole

-

In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-1H-indole (6.75 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

-

Slowly add pivaloyl chloride (PivCl, 7.2 g, 60 mmol, 1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield 1-(4-fluoro-1H-indol-1-yl)-2,2-dimethylpropan-1-one.

Step D: Directed Lithiation and Formylation

-

In an oven-dried, three-neck flask under an inert atmosphere, dissolve the N-pivaloyl-4-fluoroindole (11.0 g, 50 mmol) and TMEDA (7.0 g, 60 mmol, 1.2 equiv.) in anhydrous THF (200 mL).

-

Cool the solution to -78 °C.

-

Slowly add s-BuLi (1.4 M in cyclohexane, 43 mL, 60 mmol, 1.2 equiv.) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for 2 hours.

-

Add anhydrous DMF (5.5 g, 75 mmol, 1.5 equiv.) dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers and concentrate. The crude product is used directly in the next step.

Step E: Deprotection

-

Dissolve the crude N-pivaloyl-4-fluoro-1H-indole-7-carbaldehyde from the previous step in methanol (150 mL).

-

Add potassium carbonate (K₂CO₃, 20.7 g, 150 mmol, 3.0 equiv.).

-

Stir the suspension at room temperature for 6 hours.

-

Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4-fluoro-1H-indole-7-carbaldehyde.

Characterization of Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-fluoro-1H-indole-7-carbaldehyde.

| Parameter | Expected Data |

| Appearance | Off-white to yellow solid |

| Yield (from N-Piv) | 60-75% |

| ¹H NMR | Aldehyde proton (CHO) singlet ~10 ppm; N-H proton (br s) > 8 ppm; Aromatic protons with characteristic splitting patterns due to fluorine coupling. |

| ¹³C NMR | Carbonyl carbon (C=O) ~185-195 ppm; Fluorine-bearing carbon (C-4) shows a large C-F coupling constant (~250 Hz).[2] |

| Mass Spec (ESI) | [M+H]⁺ = 164.05, [M-H]⁻ = 162.04 |

Conclusion

The synthesis of 4-fluoro-1H-indole-7-carbaldehyde, while challenging due to regiochemical constraints, can be achieved efficiently through the strategic application of modern synthetic methods. The directed ortho-metalation pathway described in this guide provides a reliable and reproducible solution for researchers in drug discovery and chemical biology. By understanding the underlying principles of N-protection and directed lithiation, scientists can confidently access this valuable building block for the development of next-generation chemical entities.

References

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

- CN103420892A - Preparation method of 4-fluoroindole - Google Patents.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. URL: [Link]

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51–106. URL: [Link]

-

Bora, P. P., et al. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem. URL: [Link]

-

Badoni, G., et al. (2025). Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review. ChemistrySelect. URL: [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). URL: [Link]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025). URL: [Link]

-

Konas, D. W., et al. (2012). Synthesis of (L)-4-fluorotryptophan. Synthetic Communications, 42(1), 144-152. URL: [Link]

-

Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. URL: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025). URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-fluoro-1H-indole-7-carbaldehyde

Introduction

4-fluoro-1H-indole-7-carbaldehyde is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a common motif in pharmacologically active molecules, and the introduction of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The carbaldehyde group at the 7-position provides a versatile synthetic handle for further molecular elaboration. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its downstream derivatives.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-fluoro-1H-indole-7-carbaldehyde. While experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust, predictive analysis. Each section includes a detailed interpretation of the expected spectral features, underpinned by the electronic effects of the substituents on the indole ring system. Furthermore, standardized, field-proven protocols for data acquisition are provided to ensure the reproducibility and integrity of experimental results.

Molecular Structure and Numbering

Figure 2: Standard workflow for acquiring NMR spectra of small molecules.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-fluoro-1H-indole-7-carbaldehyde for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. [1][2] * Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). [1][2][3]The choice of solvent is critical as it must completely dissolve the sample without reacting with it.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette to prevent them from degrading the spectral quality. [4][5] * Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking: The spectrometer's field frequency is adjusted to lock onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment. [1] * Shimming: The homogeneity of the magnetic field across the sample is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved spectral lines. [1] * Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) and the impedance is matched to the spectrometer's electronics to maximize signal transmission and reception. [1] * Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Initiate the acquisition.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is phase-corrected to ensure that all peaks are in the pure absorption mode.

-

The chemical shift axis is calibrated relative to a known reference, typically the residual signal of the deuterated solvent or an internal standard like tetramethylsilane (TMS).

-

For ¹H NMR, the area under each signal is integrated to determine the relative number of protons it represents.

-

The processed spectrum is then analyzed to assign the signals to the corresponding atoms in the molecule.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 4-fluoro-1H-indole-7-carbaldehyde is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=C, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3200 | N-H stretch | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2850 - 2750 | Aldehyde C-H stretch | Weak |

| 1700 - 1660 | C=O stretch (aldehyde) | Strong |

| 1620 - 1580 | C=C stretch (aromatic) | Medium |

| 1250 - 1150 | C-N stretch | Medium |

| 1100 - 1000 | C-F stretch | Strong |

| 850 - 750 | Aromatic C-H out-of-plane bend | Strong |

Expert Interpretation:

-

N-H Stretch: A relatively sharp band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration in indoles. [6][7]In the solid state, this band may be broadened due to hydrogen bonding.

-

Aldehyde C-H and C=O Stretches: The presence of the aldehyde group will be confirmed by two key signals: a strong, sharp absorption for the C=O stretch between 1700-1660 cm⁻¹, and one or two weaker bands for the C-H stretch in the 2850-2750 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-F stretching vibration.

-

Aromatic Region: The aromatic C=C stretching vibrations will appear as a series of bands in the 1620-1450 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

Figure 3: Workflow for acquiring an FT-IR spectrum of a solid sample using the KBr pellet method.

Detailed Steps:

-

Sample Preparation (KBr Pellet Method):

-

Gently grind 1-2 mg of 4-fluoro-1H-indole-7-carbaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. [8][9]The KBr must be free of moisture.

-

The mixture should be ground to a fine, homogenous powder to minimize light scattering.

-

Transfer the powder to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. [8][10]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

First, acquire a background spectrum. This is typically done with a blank KBr pellet or an empty sample compartment and is necessary to correct for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts.

-

Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be baseline-corrected if necessary.

-

Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)

Electrospray ionization is a "soft" ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺, with minimal fragmentation.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 164.0506 | Protonated molecular ion |

| [M+Na]⁺ | 186.0325 | Sodium adduct of the molecular ion |

| [2M+H]⁺ | 327.0940 | Protonated dimer |

Molecular Formula: C₉H₆FNO; Exact Mass: 163.0433

Expert Interpretation:

-

Molecular Ion Peak: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 164. [11]High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition.

-

Adduct Formation: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are trace amounts of these salts present in the sample or solvent. [12]* Fragmentation: Due to the soft nature of ESI, significant fragmentation is not expected under standard conditions. If fragmentation is desired for structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the [M+H]⁺ ion would be isolated and then fragmented by collision with an inert gas. A likely fragmentation pathway would involve the loss of CO (28 Da) from the aldehyde group.

Experimental Protocol for ESI-MS

Figure 4: General workflow for acquiring an ESI mass spectrum.

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of 4-fluoro-1H-indole-7-carbaldehyde (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. [13] * To promote the formation of the protonated molecule [M+H]⁺ in positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is usually added to the solution. [12] * Ensure the sample is fully dissolved. If not, the solution should be filtered to prevent clogging of the ESI needle.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate, typically using a syringe pump for direct infusion or as the eluent from a liquid chromatography (LC) system. [11] * A high voltage (typically 3-5 kV) is applied to the ESI needle, causing the sample solution to emerge as a fine mist of charged droplets. [13][14] * These droplets travel through a heated capillary, where the solvent evaporates with the aid of a counter-current of warm nitrogen gas. [14][15] * As the droplets shrink, the charge density on their surface increases until ions are ejected into the gas phase.

-

The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

-

The mass spectrum is recorded by the detector.

-

-

Data Analysis:

-

Examine the resulting spectrum to identify the base peak, which is often the [M+H]⁺ ion in ESI.

-

Look for other common adducts, such as [M+Na]⁺ and [M+K]⁺.

-

If high-resolution data is acquired, use the accurate mass measurement to calculate the elemental composition and confirm that it matches C₉H₇FNO⁺.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-fluoro-1H-indole-7-carbaldehyde, grounded in fundamental spectroscopic principles and data from structurally related molecules. The provided methodologies for data acquisition represent best practices in the field, designed to yield high-quality, reliable, and reproducible results. For researchers working with this compound or its derivatives, this guide serves as a foundational reference for structural characterization and analytical verification.

References

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2024, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 12, 2024, from [Link]

- Synthesis and Infrared Spectra of Some Indole Compounds. (1958). The Journal of Organic Chemistry, 23(4), 544–548.

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2024, from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved January 12, 2024, from [Link]

-

The 1H-NMR experiment - Chemistry LibreTexts. (2022, July 20). Retrieved January 12, 2024, from [Link]

-

FTIR Spectroscopy (Solid Sample Analysis) - YouTube. (2013, January 10). Retrieved January 12, 2024, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 12, 2024, from [Link]

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PubMed Central. (2022, December 13). Retrieved January 12, 2024, from [Link]

-

Mass Spectrometry Laboratory - Rutgers-Newark Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 12, 2024, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 12, 2024, from [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]

-

Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2024, from [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.t.). Retrieved January 12, 2024, from [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. (2022, November 8). Retrieved January 12, 2024, from [Link]

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PubMed Central. (2022, December 13). Retrieved January 12, 2024, from [Link]

-

FTIR Spectroscopy (Solid Sample Analysis) - YouTube. (2013, January 10). Retrieved January 12, 2024, from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]

-

FTIR Spectroscopy (Solid Sample Analysis) - YouTube. (2013, January 10). Retrieved January 12, 2024, from [Link]

-

Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2024, from [Link]

-

Mass Spectrometry Laboratory - Rutgers-Newark Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To [chem.rochester.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Rutgers_MS_Home [react.rutgers.edu]

The Ascendant Role of Fluorinated Indole Aldehydes in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into this privileged structure, particularly in the form of fluorinated indole aldehydes, has unlocked new avenues for therapeutic innovation. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this burgeoning class of molecules. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neuroprotective properties, supported by field-proven experimental protocols and data-driven insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Strategic Advantage of Fluorination in Indole-Based Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[1] In the context of indole aldehydes, fluorination can lead to:

-

Enhanced Metabolic Stability: The robust C-F bond can block sites susceptible to metabolic oxidation, thereby increasing the in vivo half-life of the drug.[1]

-

Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to increased potency.

These attributes make fluorinated indole aldehydes a highly attractive class of compounds for drug discovery programs targeting a wide range of diseases.

Synthesis of Fluorinated Indole Aldehydes: The Vilsmeier-Haack Reaction

A primary and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, typically at the C3 position.[5] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Vilsmeier-Haack Formylation of a Fluorinated Indole

This protocol describes a general procedure for the synthesis of a fluorinated indole-3-carboxaldehyde.

Materials:

-

Fluorinated indole (e.g., 5-fluoroindole)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the fluorinated indole in anhydrous DMF under an inert atmosphere.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Heat the reaction mixture to reflux and maintain for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the pH is alkaline. This will precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated indole-3-carboxaldehyde.[6]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive with water; therefore, anhydrous solvents and reagents are crucial for the success of the reaction.

-

Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions.

-

Alkaline Workup: The iminium intermediate formed during the reaction is hydrolyzed to the aldehyde under aqueous conditions. The alkaline workup neutralizes the acidic reaction mixture and facilitates the precipitation of the product.

Biological Activities and Therapeutic Potential

Fluorinated indole aldehydes have demonstrated a broad spectrum of biological activities, with significant potential in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

The indole-3-carboxaldehyde scaffold is a recognized pharmacophore in the design of anticancer agents.[7] Derivatives of indole-3-carboxaldehyde have been shown to exhibit cytotoxic effects against various cancer cell lines.[8] While extensive data on a wide range of fluorinated indole aldehydes is still emerging, the existing evidence for related compounds suggests a promising avenue for anticancer drug development.

One of the key mechanisms through which indole derivatives exert their anticancer effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and metastasis.[10]

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected indole derivatives against various human cancer cell lines. It is important to note that while not all of these are fluorinated aldehydes, they provide a strong rationale for investigating this class of compounds.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indolo–pyrazole conjugate 6c | SK-MEL-28 (Melanoma) | 3.46 | [11] |

| 5-Fluoro-indole derivative 498 | A-549 (Lung) | 0.8 | [1] |

| N-arylsulfonylsubstituted-1H indole | Various | <10 | [9] |

| Indole-sulfonamide derivative 30 | HepG2 (Liver) | 7.37 | [12] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[11]

Materials:

-

Human cancer cell line (e.g., A549, HCT-116, SK-MEL-28)

-

Complete cell culture medium

-

Fluorinated indole aldehyde test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the fluorinated indole aldehyde compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Self-Validating System:

The inclusion of both positive and negative (vehicle) controls is essential for validating the assay. The positive control ensures that the assay is sensitive to cytotoxic agents, while the vehicle control provides a baseline for 100% cell viability.

Diagram: STAT3 Signaling Pathway Inhibition

Caption: Inhibition of the STAT3 signaling pathway by a fluorinated indole aldehyde.

This assay measures the transcriptional activity of STAT3 and is a valuable tool for identifying and characterizing STAT3 inhibitors.[14][15][16]

Materials:

-

HEK293 cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase assay system

-

Luminometer

-

Interleukin-6 (IL-6) as a STAT3 activator

Procedure:

-

Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of the fluorinated indole aldehyde compound for 1 hour.

-

Stimulate the cells with IL-6 to activate the STAT3 pathway and incubate for an additional 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Determine the concentration-dependent inhibition of STAT3 transcriptional activity by the test compound.[14]

Causality Behind Experimental Choices:

-

Dual-Luciferase System: The use of a co-transfected control reporter (Renilla luciferase) is critical for normalizing the data and ensuring that the observed effects are due to specific inhibition of the STAT3 pathway and not to non-specific effects on transcription or cell viability.

-

IL-6 Stimulation: IL-6 is a potent activator of the JAK/STAT3 pathway, providing a robust signal for measuring inhibition.

Antimicrobial Activity

Indole and its derivatives have long been recognized for their antimicrobial properties.[17] The introduction of fluorine can further enhance this activity. Fluorinated indole aldehydes represent a promising class of compounds for combating bacterial and fungal infections, including those caused by drug-resistant strains.

The following table presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-3-aldehyde hydrazone derivative | Staphylococcus aureus | 6.25-100 | [17] |

| Indole-3-aldehyde hydrazone derivative | MRSA | 6.25-100 | [17] |

| Indole-3-carboxamide-polyamine conjugate 13b | Staphylococcus aureus | ≤ 0.28 µM | [18] |

| Indole-3-carboxamide-polyamine conjugate 13b | Acinetobacter baumannii | ≤ 0.28 µM | [18] |

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Fluorinated indole aldehyde test compounds

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial twofold dilutions of the fluorinated indole aldehyde compound in the broth in a 96-well microplate.

-

Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the microplate at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.[19]

Self-Validating System:

The positive control confirms the viability of the microbial inoculum, while the negative control ensures the sterility of the medium.

Diagram: Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of fluorinated indole aldehydes.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Indole derivatives, including indole-3-carbinol and its metabolites, have shown promise as neuroprotective agents.[20] They can exert their effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.[21]

Fluorinated indole aldehydes are an intriguing class of compounds to explore for neuroprotective activity. The ability of fluorine to enhance blood-brain barrier penetration could be particularly advantageous for delivering these compounds to the central nervous system.

-

Antioxidant Activity: Fluorinated indole aldehydes may scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage.[20]

-

Modulation of Nrf2 Pathway: Indole derivatives can activate the Nrf2-antioxidant responsive element (ARE) pathway, a major cellular defense mechanism against oxidative stress.[20]

-

Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Indole compounds have been shown to possess anti-inflammatory properties.[20]

Further research is warranted to fully elucidate the neuroprotective potential of fluorinated indole aldehydes and their specific mechanisms of action.

Conclusion and Future Perspectives

Fluorinated indole aldehydes represent a compelling and underexplored area of medicinal chemistry. The strategic incorporation of fluorine into the versatile indole-3-carboxaldehyde scaffold offers a powerful approach to fine-tune the physicochemical and biological properties of these molecules. The evidence from related compounds strongly suggests their potential as novel anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of fluorinated indole aldehydes. Structure-activity relationship (SAR) studies will be crucial for identifying the optimal substitution patterns for potency and selectivity against specific biological targets. Advanced in vivo studies will be necessary to validate the therapeutic potential of the most promising candidates. The continued exploration of this fascinating class of molecules holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Bio-protocol. (n.d.). STAT3 activation luciferase reporter assays. Retrieved from [Link]

-

G. A. G. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). National Institutes of Health. [Link]

-

Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. Retrieved from [Link]

-

Biocompare. (2017). STAT3 Reporter Assay By Luciferase. Retrieved from [Link]

-

BPS Bioscience. (n.d.). STAT3 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]

-

Fluorine Notes. (2017). Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes. Retrieved from [Link]

-

N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin. (2018). PubMed. [Link]

-

The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. (n.d.). MDPI. [Link]

-

Cytotoxicity of indole derivatives in A549 cells. (n.d.). ResearchGate. [Link]

-

In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. (n.d.). Arabian Journal of Chemistry. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Identification of Lead Compounds as Inhibitors of STAT3: Design, Synthesis and Bioactivity. (n.d.). PubMed. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Arkivoc. [Link]

-

Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2007). Oriental Journal of Chemistry. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. [Link]

-

(PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. (n.d.). National Institutes of Health. [Link]

-

Synthesis of Fluorinated Indoles as RNA Analogues. (n.d.). PubMed. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Academy of Sciences. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). MDPI. [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (n.d.). PubMed Central. [Link]

-

(PDF) Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). PubMed. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). PubMed Central. [Link]

-

Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (n.d.). PubMed. [Link]

-

Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (n.d.). ResearchGate. [Link]

-

Protocatechuic aldehyde inactivates STAT3 through disrupting the STAT3-JAK1 interaction in epidermal keratinocyte and improves atopic dermatitis-like skin inflammation. (2025). PubMed. [Link]

-

Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

STAT3 Inhibitory Activity of Structurally Simplified Withaferin A Analogues. (n.d.). PubMed. [Link]

-

Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. (n.d.). PubMed. [Link]

-

Development of new indole-derived neuroprotective agents. (2011). PubMed. [Link]

-

Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. (n.d.). MDPI. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Lead Compounds as Inhibitors of STAT3: Design, Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. biocompare.com [biocompare.com]

- 17. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-fluoro-1H-indole-7-carbaldehyde

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-fluoro-1H-indole-7-carbaldehyde, specifically focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document furnishes a framework for understanding and experimentally determining these key parameters, which are fundamental to the successful application of this compound in further research and development. Given the limited availability of specific experimental data for this particular molecule, this guide emphasizes robust methodologies and theoretical considerations based on the broader class of fluorinated indole derivatives.

Introduction: The Significance of 4-fluoro-1H-indole-7-carbaldehyde

4-fluoro-1H-indole-7-carbaldehyde is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry. Indole derivatives are integral components of numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The carbaldehyde functional group at the 7-position offers a versatile handle for further synthetic transformations, making this compound a valuable building block in the synthesis of more complex molecules.